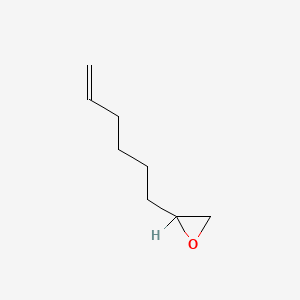

1,2-Epoxy-7-octene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hex-5-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-8-7-9-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTHULMXFLCNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941376 | |

| Record name | 2-(Hex-5-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19600-63-6 | |

| Record name | 2-(5-Hexen-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19600-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 5-hexenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019600636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hex-5-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-epoxyoctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Dual Functionality of 1,2-Epoxy-7-octene

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Epoxy-7-octene

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional molecule that is garnering significant interest across various chemical sectors, from polymer science to pharmaceutical development. Its unique structure, featuring both a reactive oxirane (epoxide) ring and a terminal alkene (double bond), allows for selective and sequential chemical transformations.[1] This dual reactivity makes it a valuable intermediate in organic synthesis.[2][3][4][5][6]

The aliphatic carbon chain imparts flexibility, while the distinct reactivity of the epoxide and vinyl groups enables its use in creating complex molecular architectures.[1] In the realm of drug development, chiral epoxides are crucial building blocks for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[7] The asymmetric synthesis of this compound has been explored, and it has shown potential in inhibiting the growth of certain tumor cells in preclinical studies.[8] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, offering a critical resource for researchers leveraging this compound in their work.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The utility of this compound in experimental design is fundamentally governed by its physical and chemical properties. It is a clear, colorless liquid with a characteristic low odor, making it suitable for high-specification applications where aesthetics are important.[1] It is stable under recommended storage conditions, typically between 2°C and 8°C, but is incompatible with strong oxidizing agents.[3][6][9][10]

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1][5][9][11] |

| Molecular Weight | 126.20 - 126.22 g/mol | [1][9][11] |

| CAS Number | 19600-63-6 | [1][9] |

| Appearance | Clear, colorless liquid | [1][5] |

| Density | 0.850 g/mL at 25°C | [2][4][9][10][11] |

| Boiling Point | 64-65°C at 18 mmHg; 167°C (estimated) | [2][4][9] |

| Flash Point | 38°C (100°F) | [2][4][9][11] |

| Refractive Index | 1.4335 - 1.4385 at 20°C | [2][5] |

| Solubility | Not miscible in water.[2][3][4] Soluble in chloroform and methanol (slightly).[2] | [2][3][4] |

Synthesis, Reactivity, and Applications

Synthetic Pathways

The primary route for synthesizing this compound is through the selective epoxidation of 1,7-octadiene. This reaction leverages the higher reactivity of one double bond over the other. The choice of oxidizing agent and catalyst is critical to maximize the yield of the mono-epoxide and minimize the formation of the diepoxide byproduct.[12]

Common methodologies include:

-

Catalytic Epoxidation: Utilizing catalysts such as those based on molybdenum complexes in the presence of an oxygen source like tert-Butyl hydroperoxide (TBHP).[13]

-

Biocatalytic Epoxidation: Employing enzymes from microorganisms like Pseudomonas oleovorans, which can perform highly selective epoxidations under mild conditions.[14][15]

The rationale behind using a molar excess of the diene starting material is to statistically favor the mono-epoxidation reaction, thereby reducing the probability of the second double bond reacting.[12]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

The molecule's dual functionality is the cornerstone of its utility.[1] The epoxide ring is susceptible to nucleophilic ring-opening reactions, a cornerstone of epoxy chemistry, while the terminal double bond can participate in a wide range of olefin reactions (e.g., hydrogenation, metathesis, polymerization).

This reactivity profile makes it a valuable component in:

-

Polymer and Materials Science: It can act as a reactive diluent in epoxy resin formulations, lowering viscosity while integrating into the polymer backbone during curing.[1] Its aliphatic chain enhances flexibility and impact resistance in coatings and adhesives.[1] It is also compatible with polyurethane and acrylate systems.[1][16]

-

Organic Synthesis Intermediate: It serves as a precursor for more complex molecules. The epoxide can be opened to install various functional groups, and the alkene can be further elaborated, making it a key building block in multi-step syntheses.[3][4][5][6]

-

Pharmaceutical Development: Chiral versions of functionalized epoxides are critical for constructing stereospecific centers in drug molecules.[7] The asymmetric synthesis of this compound has been shown to produce a compound with anti-tumor activity in hamster cells, highlighting its potential as a pharmacophore or a chiral intermediate in drug discovery.[8]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of this compound requires a multi-technique analytical approach. Each method provides orthogonal data that, when combined, offers a high degree of confidence in the material's quality.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the key functional groups. The IR spectrum will exhibit characteristic peaks for the C-O-C stretching of the epoxy ring, typically in the 1260 cm⁻¹ (symmetric ring breathing), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric stretch) regions.[17] Additionally, characteristic peaks for the terminal alkene C-H and C=C bonds will be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the hydrogen environments. Protons on the epoxide ring are expected to appear in a distinct region of the spectrum (typically ~2.5-3.0 ppm). The vinyl protons of the terminal double bond will also have characteristic shifts and coupling patterns. The remaining aliphatic chain protons will appear further upfield.

-

¹³C NMR: Confirms the carbon skeleton. The two carbons of the epoxide ring will have unique chemical shifts, as will the two sp² hybridized carbons of the alkene.

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₄O (approx. 126.2 g/mol ).[1][9] The fragmentation pattern can also provide structural information.

Chromatographic Methods

-

Gas Chromatography (GC): GC is the primary method for determining the purity of this compound.[5] Due to its volatility, it is well-suited for this technique. A high-purity sample will show a single major peak, with purity levels often exceeding 96-97%.[1][5][9]

Caption: A self-validating analytical workflow for this compound.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[3][6] Recommended storage temperature is between 2-8°C.[9][10]

-

Hazard Class: UN1993, Hazard Class 3, Packing Group III for transport.[4]

Conclusion

This compound is a uniquely versatile chemical intermediate whose value lies in the orthogonal reactivity of its epoxide and alkene functionalities. Its well-defined physicochemical properties, combined with established synthetic and analytical protocols, make it a reliable building block for a wide array of applications. For researchers in materials science and drug development, a thorough understanding of these properties is essential for harnessing its full potential in the creation of novel polymers, advanced materials, and complex, stereochemically defined pharmaceutical agents.

References

-

abcr Gute Chemie. (n.d.). AB172583 | CAS 19600-63-6. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octene. Retrieved from [Link]

-

VUP, a.s. (n.d.). This compound. Retrieved from [Link]

-

Farnell. (2014). Epoxy Resin. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyethylene. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 97% 25 g | Alfa Aesar. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Retrieved from [Link]

-

ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Retrieved from [Link]

- Google Patents. (n.d.). US8318834B2 - Epoxy resin reactive diluent compositions.

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

ChemRxiv. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene. Retrieved from [Link]

Sources

- 1. payload-test-three-green.vercel.app [payload-test-three-green.vercel.app]

- 2. This compound | 19600-63-6 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. AB172583 | CAS 19600-63-6 – abcr Gute Chemie [abcr.com]

- 10. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyurethane - Wikipedia [en.wikipedia.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Characterization and Analytical Profiling of 1,2-Epoxy-7-octene

Executive Summary

1,2-Epoxy-7-octene (CAS: 19600-63-6), also known as 7,8-epoxy-1-octene, represents a critical class of bifunctional building blocks in organic synthesis and polymer chemistry. Its utility stems from its dual reactivity: an electrophilic oxirane ring (susceptible to nucleophilic attack) and a terminal vinyl group (active in metathesis or radical polymerization).

This technical guide provides a definitive reference for the spectroscopic identification of this compound. It moves beyond simple data listing to establish a self-validating analytical framework , ensuring researchers can distinguish this molecule from its common impurities (e.g., 1,7-octadiene starting material or 1,2,7,8-diepoxyoctane byproduct).

Part 1: Structural Analysis & Reactivity Profile

The molecule consists of a linear C8 backbone. The analytical challenge lies in quantifying the integrity of both functional ends simultaneously.

Molecular Specifications

-

Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol [1]

-

Key Feature: Asymmetry allows for selective derivatization.

Analytical Workflow Diagram

The following workflow outlines the logical progression for validating sample identity and purity.

Caption: Integrated analytical workflow for validating this compound purity and identity.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for validation. The "Self-Validating" protocol relies on the integral ratio between the epoxide protons and the vinyl protons.

Sample Preparation (Critical Protocol)

Risk: Epoxides are acid-sensitive. Trace acidity in deuterated chloroform (

-

Filter

through basic alumina prior to use, or add a micro-spatula tip of anhydrous -

Dissolve ~10 mg of analyte in 0.6 mL of treated solvent.

^1^H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct multiplets at the extremes of the aliphatic region.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment |

| H-7 | 5.75 – 5.85 | Multiplet (ddt) | 1H | Vinyl CH (Internal) |

| H-8 | 4.92 – 5.05 | Multiplet | 2H | Vinyl CH₂ (Terminal) |

| H-2 | 2.85 – 2.92 | Multiplet | 1H | Epoxide CH |

| H-1a | 2.72 – 2.76 | dd (approx) | 1H | Epoxide CH₂ (trans to H-2) |

| H-1b | 2.44 – 2.48 | dd (approx) | 1H | Epoxide CH₂ (cis to H-2) |

| H-6 | 2.02 – 2.09 | Quartet/Multi | 2H | Allylic CH₂ |

| H-3,4,5 | 1.35 – 1.55 | Broad Multi | 6H | Internal Methylene Chain |

Validation Logic: The integral ratio of the Vinyl region (5.8 + 5.0 ppm) to the Epoxide region (2.9 + 2.7 + 2.4 ppm) must be exactly 3:3 (1:1) .

-

Ratio > 1: Indicates unreacted 1,7-octadiene.

-

Ratio < 1: Indicates polymerization of the alkene or diepoxide formation.

^13^C NMR Data (100 MHz, CDCl₃)

| Carbon | Shift (δ, ppm) | Assignment |

| C-7 | 138.9 | Vinyl CH |

| C-8 | 114.4 | Vinyl CH₂ |

| C-2 | 52.3 | Epoxide CH |

| C-1 | 47.0 | Epoxide CH₂ |

| C-6 | 33.6 | Allylic CH₂ |

| C-3 | 32.4 | Methylene (adj. to epoxide) |

| C-4,5 | 28.7, 25.8 | Internal Methylenes |

Part 3: Infrared Spectroscopy (FT-IR) Fingerprinting

IR is used to confirm the presence of the oxirane ring, which can be subtle in NMR if the baseline is noisy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |

| 3078 | Medium | =C-H Stretch | Alkene characteristic |

| 2980 - 2850 | Strong | C-H Stretch (sp³) | Backbone integrity |

| 1640 | Medium | C=C Stretch | Confirms vinyl group |

| 1260 | Medium | Ring Breathing | Epoxide Specific |

| 915 | Strong | C-O Deformation | Epoxide Specific |

| 830 | Medium | Ring Deformation | Epoxide Specific (12-micron band) |

Part 4: Mass Spectrometry (MS) & Fragmentation

Method: Electron Ionization (EI, 70 eV). Molecular Ion: m/z 126 (Often weak or absent due to rapid fragmentation).

Fragmentation Pathway Diagram

The fragmentation is driven by the stability of the allylic radical and alpha-cleavage of the epoxide.

Caption: Primary fragmentation pathways for this compound under Electron Ionization.

Key Fragments:

-

m/z 98: Loss of ethylene (McLafferty-like rearrangement).

-

m/z 83: Loss of propyl radical.

-

m/z 55: Alkene fragment

. -

m/z 41: Allyl cation

, typically the base peak for terminal alkenes.

References

-

National Institute of Standards and Technology (NIST). 1-Octene Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

Bhuiyan, M. R., & Saha, B. (2024).[3] Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex.[3] Reaction Chemistry & Engineering. Available at: [Link]

- AIST Spectral Database for Organic Compounds (SDBS).General reference for alkene and epoxide shifts. (Access via SDBS portal).

Sources

- 1. scribd.com [scribd.com]

- 2. 1-Octene [webbook.nist.gov]

- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]

An In-depth Technical Guide to 1,2-Epoxy-7-octene (CAS Number: 19600-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Epoxy-7-octene (CAS No. 19600-63-6), a versatile bifunctional molecule. Possessing both a terminal epoxide ring and a terminal alkene, this compound offers a unique platform for a variety of chemical transformations. This document details its structural characteristics, physicochemical properties, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its current applications as a chemical intermediate and discusses its potential, albeit currently limited, relevance in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid characterized by the presence of two reactive functional groups: a terminal epoxide and a terminal vinyl group.[1] This dual functionality makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the development of specialty materials.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19600-63-6 | [1] |

| IUPAC Name | 2-(Hex-5-en-1-yl)oxirane | [2] |

| Synonyms | 7,8-Epoxy-1-octene, 5-Hexenyloxirane | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 64-65 °C at 18 mmHg | [3] |

| Density | 0.85 g/mL at 25 °C | |

| Refractive Index | 1.4345 - 1.4365 at 20 °C | [3] |

| Flash Point | 38 °C (100 °F) | [3] |

| Solubility | Not miscible in water. Soluble in chloroform and methanol (slightly). | [3] |

| Purity | ≥ 98.0% (typical) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the epoxide protons, the terminal alkene protons, and the aliphatic chain protons.

-

Epoxide Protons: Signals for the protons on the oxirane ring are anticipated in the range of δ 2.5-3.0 ppm.

-

Alkene Protons: The terminal vinyl protons should appear as multiplets in the region of δ 4.9-5.9 ppm.

-

Aliphatic Protons: The methylene protons of the hexenyl chain will resonate in the upfield region, typically between δ 1.3 and 2.2 ppm.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will provide key information about the carbon framework.

-

Epoxide Carbons: The carbons of the epoxide ring are expected to have chemical shifts in the range of δ 45-55 ppm.

-

Alkene Carbons: The sp² hybridized carbons of the terminal double bond should appear at approximately δ 114 ppm (CH₂) and δ 138 ppm (CH).

-

Aliphatic Carbons: The sp³ hybridized carbons of the aliphatic chain will resonate in the range of δ 25-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for both the epoxide and the alkene functionalities.

-

C-O-C stretch (epoxide): Strong bands are expected around 1250 cm⁻¹ (symmetric) and 950-810 cm⁻¹ (asymmetric).[4]

-

C=C stretch (alkene): A band of medium intensity should be observed around 1640 cm⁻¹.[5]

-

=C-H stretch (alkene): A peak is expected just above 3000 cm⁻¹, typically around 3080 cm⁻¹.[5]

-

C-H stretch (aliphatic): Strong absorptions will be present in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve cleavage of the epoxide ring and fragmentation of the aliphatic chain. Common fragments for terminal alkenes include the loss of alkyl radicals.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the selective epoxidation of one of the double bonds of 1,7-octadiene.

Diagram 1: Synthesis of this compound from 1,7-octadiene

Caption: General synthetic route to this compound.

A greener and more efficient method for this transformation involves the use of a heterogeneous polybenzimidazole supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][6] This method offers good yield and selectivity.

An alternative approach is through enzymatic epoxidation. For instance, the constitutional isomer 7,8-epoxy-1-octene can be synthesized from 1,7-octadiene using growing cell suspensions of Pseudomonas oleovorans.[7] This biocatalytic route highlights the potential for developing more sustainable synthetic methods.

Reactivity

The dual functionality of this compound allows for a wide range of chemical transformations. The epoxide ring and the terminal double bond can react independently or in sequence, providing access to a diverse array of molecular architectures.

The strained three-membered ring of the epoxide is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions.[8]

-

Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile typically attacks the more substituted carbon atom (Markovnikov-like).

-

Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction.[8]

Diagram 2: Reactivity of the Epoxide Functional Group

Caption: General pathways for epoxide ring-opening.

The terminal double bond can undergo a variety of addition reactions characteristic of alkenes, including:

-

Hydrogenation: Reduction to the corresponding saturated epoxide.

-

Halogenation: Addition of halogens across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides.

-

Polymerization: The vinyl group can participate in polymerization reactions.

Applications

Polymer and Materials Science

The primary application of this compound is as a monomer and cross-linking agent in polymer synthesis. Its bifunctional nature allows for the formation of polymers with unique properties. For example, it can be used to introduce pendant epoxide groups into a polymer backbone, which can then be further functionalized or cross-linked. It is also suitable for use in coatings, adhesives, and specialty intermediates where controlled flexibility is desired.[1]

Potential in Drug Development

The current literature on the direct application of this compound in drug development is limited. However, the epoxide functionality is a key structural motif in some biologically active molecules and has been associated with anticancer activity.[9] For example, some steroidal epoxides have shown cytotoxic effects against various cancer cell lines.[9]

One study has suggested that the product of the asymmetric synthesis of this compound exhibits anti-tumor activity in hamster cells by inhibiting cell growth. The proposed mechanism involves the inhibition of cell proliferation through hydrogen bonding or ring-opening reactions with DNA. However, it is important to note that unset epoxy-based materials can exhibit cytotoxicity and genotoxicity, which generally decreases after setting or polymerization.[10] Further research is needed to validate these initial findings and to explore the potential of this compound and its derivatives as therapeutic agents.

Experimental Protocols

Synthesis of this compound via Epoxidation of 1,7-Octadiene

The following is a general laboratory-scale procedure for the epoxidation of 1,7-octadiene.

Materials:

-

1,7-octadiene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve 1,7-octadiene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution of 1,7-octadiene over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Diagram 3: Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition. It is incompatible with oxidizing agents.

Conclusion

This compound is a valuable and versatile bifunctional molecule with established applications in polymer and materials science. Its dual reactivity, stemming from the presence of both an epoxide ring and a terminal alkene, allows for a wide range of chemical modifications. While its direct role in drug development is not yet well-established, the presence of the reactive epoxide moiety suggests potential for further investigation into its biological activities. This technical guide provides a foundational understanding of the chemical properties, synthesis, and reactivity of this compound to support its use in both academic and industrial research settings.

References

-

VUP, a.s. This compound. Available at: [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. Available at: [Link]

-

Royal Society of Chemistry. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. Available at: [Link]

-

PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Available at: [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

-

OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]

-

MDPI. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures. Available at: [Link]

-

Master Organic Chemistry. Epoxide Ring Opening With Base. Available at: [Link]

-

SciSpace. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via respons. Available at: [Link]

-

PubMed. Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. Available at: [Link]

-

National Institutes of Health. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Available at: [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. scispace.com [scispace.com]

- 7. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures [mdpi.com]

Technical Safety & Handling Guide: 1,2-Epoxy-7-octene

Executive Summary & Risk Profile

1,2-Epoxy-7-octene (also known as 7,8-Epoxy-1-octene) is a bifunctional building block critical in polymer chemistry and organic synthesis. Its utility stems from its "dual warhead" structure: a strained oxirane (epoxide) ring susceptible to nucleophilic attack, and a terminal alkene available for metathesis or radical polymerization.

However, this utility creates a complex hazard profile. It acts as both a flammable solvent and a potential alkylating agent. Unlike simple solvents, improper handling can trigger two distinct runaway reactions: exothermic ring-opening polymerization or radical cross-linking. This guide moves beyond the standard SDS to provide a self-validating handling protocol for research environments.

Critical Hazard Matrix

| Hazard Class | Classification | Operational Implication |

| Flammability | Cat 3 Liquid (FP: ~38°C) | Vapors travel; ground all equipment.[1] Use spark-proof tools. |

| Reactivity | High (Epoxide + Alkene) | Susceptible to acid-catalyzed polymerization and peroxide formation. |

| Health | Skin/Eye Irritant (Cat 2) | Alkylating Agent: Treat as a potential mutagen. Direct contact causes immediate, irreversible protein alkylation. |

Chemical Identity & Physical Properties

Data aggregated from verified supplier certificates (Thermo Fisher, Biosynth).

| Property | Value | Technical Note |

| Molecular Weight | 126.20 g/mol | Low MW facilitates rapid skin permeation.[2] |

| Boiling Point | ~167°C (at 760 mmHg) | High boiler, but generates flammable vapors at ambient temp. |

| Density | 0.85 g/mL | Lighter than water; spills will float and spread. |

| Solubility | Immiscible in water | Aqueous quenching requires a co-solvent (e.g., Ethanol/THF). |

| Appearance | Clear, colorless liquid | Check for yellowing (indicates polymerization/degradation). |

Reactivity Logic & Mechanism

To handle this compound safely, one must understand its "Dual Reactivity." The molecule possesses two distinct reactive sites that require mutually exclusive inhibition strategies.

DOT Diagram: Dual Reactivity Pathways

Caption: The molecule reacts via two independent pathways. Acids trigger the epoxide end; radicals/oxygen trigger the alkene end.

Advanced Handling Protocol

Standard Operating Procedure (SOP) for Research Scale (<1L)

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with low-molecular-weight epoxides.

-

Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber gloves.

-

Secondary Barrier: Double-gloving with extended cuff nitrile (for dexterity) over the laminate liner.

-

Respiratory: If working outside a fume hood, a full-face respirator with Organic Vapor (OV) cartridges is mandatory due to the alkylation risk to lung tissue.

Storage & Stability Checks

The Peroxide Threat: The terminal alkene position is susceptible to auto-oxidation, forming peroxides. These peroxides can then catalyze the polymerization of the epoxide ring, leading to container rupture.

-

Storage Condition: 2°C – 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Stabilizers: Often supplied with BHT (butylated hydroxytoluene). Ensure the inhibitor is not removed by purification unless immediately used.

-

Self-Validation Step: Before distilling or heating, test for peroxides using Quantofix® strips. If >10 mg/L, treat with ferrous sulfate or pass through activated alumina.

Transfer & Usage

Technique: Use Cannula transfer or gas-tight syringes to avoid oxygen introduction.

-

Purge: Ensure receiving vessel is flame-dried and N2-purged.

-

Pressure: Use slight positive pressure (N2) to push liquid; avoid pulling vacuums on volatile flammable epoxides if possible to prevent vapor loss to pump oil.

-

Traps: If using a vacuum line, use a liquid nitrogen trap. Epoxides in pump oil can polymerize and seize the pump.

Emergency Response & Deactivation (Quenching)

Do not simply wash down the drain. Epoxides are toxic to aquatic life and persist in plumbing traps.

Deactivation Solution (The "Quench Soup")

Prepare a solution of:

-

50% Water (Heat sink)

-

40% Ethanol (Co-solvent to solubilize the epoxide)

-

10% Ethanolamine (Nucleophile)

Quenching Workflow

-

Dilute: Dilute the residual this compound in the reaction vessel with an equal volume of Ethanol.

-

Cool: Place the vessel in an ice bath (0°C).

-

React: Add the "Quench Soup" dropwise. The ethanolamine will open the epoxide ring to form a water-soluble, non-reactive amino-alcohol.

-

Wait: Stir for 30 minutes.

-

Disposal: The resulting mixture is now a basic organic waste (non-reactive). Dispose of according to local solvent waste regulations.

DOT Diagram: Safe Handling Workflow

Caption: Operational workflow ensuring material integrity and safe disposal.

References

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: this compound. Retrieved from

-

Biosynth. (n.d.). This compound Product Specifications and Biological Activity. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[1][3][4][5][6][7] National Library of Medicine. Retrieved from

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne. Retrieved from

-

Master Organic Chemistry. (n.d.). Epoxide Ring Opening Mechanisms. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. payload-test-three-green.vercel.app [payload-test-three-green.vercel.app]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. biosynth.com [biosynth.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. fishersci.com [fishersci.com]

Technical Monograph: Solubility & Solvent Compatibility of 1,2-Epoxy-7-octene

Executive Summary

1,2-Epoxy-7-octene (CAS: 19600-63-6), also known as 7,8-epoxy-1-octene, is a bifunctional intermediate characterized by a terminal alkene and a reactive oxirane (epoxide) ring separated by a lipophilic hexyl chain.[1][2][3] Its solubility profile is governed by the competition between its non-polar hydrocarbon backbone and the polar, strained epoxide ring.

While this compound exhibits broad miscibility with common organic solvents, the selection of a solvent is rarely a question of simple dissolution. Rather, it is a critical decision regarding chemical compatibility . The epoxide ring is susceptible to nucleophilic attack, particularly in protic solvents under acidic or basic conditions. This guide provides a definitive solubility landscape, theoretical solubility parameters, and a validated protocol for solvent selection in critical drug development and polymer synthesis applications.

Physicochemical Profile

Understanding the physical constants is the first step in predicting solvent behavior. The molecule’s low density and C8 chain length suggest behavior similar to medium-chain aliphatic hydrocarbons, but with added polarity from the oxygen.

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₈H₁₄O | Lipophilic backbone dominates solvation. |

| Molecular Weight | 126.20 g/mol | Low MW facilitates rapid diffusion. |

| Physical State | Clear, colorless liquid | Miscible with other liquid organics. |

| Density | 0.850 g/mL (at 25°C) | Floats on water; similar to toluene/THF. |

| Boiling Point | 64–65°C (at 18 mmHg) | Volatile; suitable for solvent evaporation post-reaction. |

| LogP (Predicted) | ~2.2 – 2.6 | Hydrophobic; prefers organic phase over aqueous. |

| Water Solubility | Immiscible (< 0.1 g/L) | Requires emulsification or co-solvents for aqueous reactions. |

Note: While some Safety Data Sheets (SDS) erroneously classify this product as "water soluble" due to automated classification algorithms, structural analysis and empirical data confirm it is immiscible in water .

Solubility Landscape & Hansen Parameters

In the absence of empirical data for every solvent system, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The "Like Dissolves Like" principle here is quantified by the interaction radius (

Theoretical Solvation Mechanism

The this compound molecule has three cohesive energy components:

-

Dispersion (

): High. Derived from the C8 aliphatic chain. -

Polarity (

): Moderate. Localized at the epoxide ring.[4][5] -

Hydrogen Bonding (

): Low. The molecule is a hydrogen bond acceptor (ether oxygen) but not a donor.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform, DCM, 1,2-DCE | Excellent (Miscible) | High dispersion match; primary choice for NMR and standard synthesis. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (Miscible) | |

| Ethers | THF, Diethyl Ether, MTBE | Excellent (Miscible) | Similar polarity profile; ideal for Grignard or lithiation reactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Good to Excellent | Soluble, though slight polarity mismatch may occur at very low temperatures. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Good | Soluble. Acetone is excellent for cleaning; DMF/DMSO used for nucleophilic substitutions. |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Conditional | CAUTION: Soluble, but risk of solvolysis (ring opening) increases with temp/catalyst. |

| Water | Water | Insoluble | Phase separation occurs immediately. |

Critical Protocol: Determination of Saturation & Stability

Audience: Analytical Chemists & Process Engineers

Do not rely solely on literature values for critical formulations. Use this self-validating protocol to determine the precise solubility limit and chemical stability of this compound in your target solvent.

Method: The Visual Cloud Point & HPLC Validation Workflow

Reagents:

Step-by-Step Methodology:

-

Preliminary Screening (Visual):

-

Aliquot 1.0 mL of solvent into a borosilicate vial.

-

Add 100 µL of this compound. Vortex for 30 seconds.

-

Observation: Clear solution = Soluble. Turbid/Phase separation = Insoluble.

-

Causality: Immediate turbidity indicates a high

mismatch (e.g., water).

-

-

Stability Verification (Crucial for Epoxides):

-

If soluble, let the solution stand for 24 hours at room temperature.

-

Test: Run TLC or GC-MS comparing

vs -

Criterion: If epoxide peak area decreases by >2%, the solvent is reactive (e.g., methanol reacting to form methoxy-alcohol).

-

-

Quantitative Limit (Gravimetric):

-

For sparingly soluble systems, add solute in 10 µL increments until persistent turbidity is observed (Cloud Point).

-

Calculate solubility (

) using:

-

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for verifying solvent suitability, integrating both physical solubility and chemical stability.

Figure 1: Decision tree for validating solvent compatibility, emphasizing the distinction between physical dissolution and chemical stability.

Reactivity-Driven Solvent Selection

For drug development and synthesis, the solvent is a reaction medium, not just a carrier. The dual functionality of this compound dictates the following exclusion rules.

Scenario A: Epoxide Ring-Opening Reactions

-

Goal: React the epoxide with an amine or azide.

-

Recommended Solvents: Ethanol, Methanol, Water/Alcohol mixtures.

-

Mechanism: Protic solvents stabilize the transition state and facilitate ring opening.

-

Warning: Do not use these solvents if you intend to keep the epoxide intact.

Scenario B: Alkene Functionalization (e.g., Hydrosilylation)[7]

-

Goal: React the terminal alkene while preserving the epoxide.

-

Recommended Solvents: Toluene, Xylene, Hexane.[4]

-

Avoid: Alcohols (compete with catalyst), Water (catalyst poison).

-

Why: Non-polar aromatic solvents are standard for transition-metal catalyzed reactions involving alkenes [1].

Scenario C: Anionic Polymerization

-

Goal: Polymerize via the epoxide.

-

Recommended Solvents: THF (anhydrous), 1,4-Dioxane.

-

Strictly Avoid: Water, Alcohols, Acids.[7]

-

Why: Protogenic impurities will terminate the living anionic chain immediately.

Safety & Handling

-

Peroxide Formation: Like many ethers and alkenes, this molecule can form peroxides upon exposure to air. Solvents like THF used in conjunction must be peroxide-free.

-

Flammability: Flash point is approx. 38°C (100°F).[8] Use spark-proof equipment.

-

Toxicity: Epoxides are potential alkylating agents. Handle in a fume hood with nitrile gloves.

References

-

Thermo Scientific Chemicals. (2023).[6] this compound Product Specifications and Solubility Data. Fisher Scientific. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8125, 1-Octene (Structural Analog Analysis). PubChem.[9] Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[10] (Methodology for solubility parameter prediction). Link

-

ChemicalBook. (2023). This compound Properties and Safety. ChemicalBook. Link

Sources

- 1. This compound | 19600-63-6 [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. This compound , 97 , 19600-63-6 - CookeChem [cookechem.com]

- 4. vapourtec.com [vapourtec.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. KR101632609B1 - Aminofunctional endblocked silicone polyether copolymers in personal care compositions - Google Patents [patents.google.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

Technical Guide: Asymmetric Synthesis of 1,2-Epoxy-7-octene

Doc ID: AS-EPO-08-2024 | Version: 1.2 | Classification: Process Chemistry

Executive Summary

1,2-Epoxy-7-octene (CAS: 19600-63-6) represents a "chiral linchpin" in organic synthesis. Its value lies in its bifunctionality: it possesses a reactive chiral epoxide for nucleophilic ring-opening and a terminal alkene for cross-metathesis or polymerization. This dual reactivity, however, presents a significant synthetic challenge: chemoselectivity .

Direct asymmetric epoxidation of the symmetric precursor, 1,7-octadiene, is often plagued by low enantiomeric excess (ee) or over-oxidation to the diepoxide. Consequently, the industrial and laboratory standard has shifted toward a two-stage workflow: statistical mono-epoxidation followed by Hydrolytic Kinetic Resolution (HKR) .

This guide details the optimized HKR route, providing a scalable, self-validating protocol to access (S)- or (R)-1,2-epoxy-7-octene with >99% ee.

Part 1: The Chemoselectivity Challenge (Precursor Synthesis)

Before asymmetric induction can occur, the symmetric 1,7-octadiene must be desymmetrized to the racemic mono-epoxide.

The Problem: Standard oxidants (mCPBA, peracetic acid) react statistically. If the stoichiometry is 1:1, a significant portion of the starting material converts to the unwanted 1,2,7,8-diepoxyoctane. The Solution: Use a high molar excess of the diene to statistically favor the mono-epoxide, then recover and recycle the unreacted diene.

Protocol A: Statistical Mono-Epoxidation

Reagents: 1,7-Octadiene (8.0 equiv), mCPBA (1.0 equiv), DCM (Solvent).

-

Setup: Charge a flame-dried flask with 1,7-octadiene (800 mol%) in DCM (0.5 M relative to diene). Cool to 0°C.

-

Addition: Add m-chloroperoxybenzoic acid (mCPBA) dropwise over 2 hours. Critical: Slow addition prevents local high concentrations that favor bis-epoxidation.

-

Quench: Wash with saturated NaHCO₃ followed by Na₂SO₃ (to remove excess peroxide).

-

Purification: Fractional distillation is required. 1,7-octadiene boils at ~117°C; the mono-epoxide boils significantly higher, allowing easy recovery of the excess starting material.

Data: Stoichiometry vs. Product Distribution

| 1,7-Octadiene Equiv.[1] | Mono-Epoxide Yield (%) | Bis-Epoxide Yield (%) | Unreacted Diene Recovery |

| 1.0 | 42% | 18% | Low |

| 4.0 | 68% | <5% | High |

| 8.0 | 75% | <2% | Excellent |

Part 2: Hydrolytic Kinetic Resolution (HKR)

This is the core asymmetric step. We utilize the (Salen)Co(III) catalyst developed by Jacobsen.[2] This system uses water as the nucleophile to selectively hydrolyze the "mismatched" enantiomer into the diol, leaving the "matched" enantiomer as the unreacted, highly enantioenriched epoxide.

Mechanism & Logic

The HKR is a second-order reaction dependent on both the epoxide and the catalyst. The active species is a bimetallic Co(III) complex where one metal center activates the epoxide (electrophile) and the other activates the water (nucleophile).

Visualization: The HKR Workflow

The following diagram outlines the decision logic and process flow for the synthesis.

Figure 1: Operational workflow for the conversion of 1,7-octadiene to enantiopure epoxide.

Detailed Protocol: (S)-1,2-Epoxy-7-octene

Target: >99% ee (S)-enantiomer. Catalyst: (S,S)-Salen-Co(OAc). ( Commercially available or generated in situ).

-

Catalyst Activation (If starting from Co(II)):

-

Dissolve (S,S)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in toluene.

-

Add acetic acid (2.0 equiv relative to Co).

-

Stir open to air for 1 hour. The color changes from brick red to dark brown/black, indicating oxidation to Co(III). Remove solvent in vacuo.

-

-

Reaction Setup:

-

To the flask containing the activated catalyst (0.5 mol% relative to epoxide), add the racemic this compound (1.0 equiv).

-

Cool to 0°C (optional, controls exotherm on large scale) or keep at RT.

-

Add water (0.55 equiv) dropwise. Note: 0.50 is theoretical, 0.55 ensures full conversion of the unwanted enantiomer.

-

Add THF (minimal volume) only if the mixture is not homogeneous; usually, the epoxide acts as its own solvent.

-

-

Monitoring:

-

Stir at room temperature for 12–18 hours.

-

Self-Validation: Monitor by Chiral GC (see Part 4). The reaction is complete when the peak for the (R)-enantiomer disappears or the ratio stabilizes.

-

-

Workup:

-

Distillation: This is the preferred isolation method. The epoxide boils at ~60°C (15 mmHg), while the diol boils much higher.

-

Distill directly from the reaction mixture. The catalyst and diol remain in the pot.

-

Part 3: Alternative Route (Biocatalysis)

For researchers seeking "green" chemistry or avoiding transition metals, biocatalysis offers a direct route, though often with lower volumetric productivity.

-

Enzyme: P450 BM3 variants or Pseudomonas oleovorans monooxygenase.

-

Mechanism: Direct asymmetric epoxidation of the terminal alkene.

-

Pros: Single step from 1,7-octadiene.

-

Cons: Requires dilute conditions (to prevent toxicity to cells) and complex biphasic fermentation setups (using octane or cyclohexane as a carrier phase).

Part 4: Analytical Profiling & Quality Control

Trust but verify. Enantiomeric excess must be confirmed using Chiral Gas Chromatography (GC).

Method Parameters:

-

Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 225 or equivalent).

-

Carrier Gas: Helium or Hydrogen (constant flow).

-

Oven Program: Isothermal at 80°C or a slow ramp (1°C/min) from 70°C to 120°C.

-

Retention Logic:

-

The epoxide enantiomers elute first (lower boiling point).

-

The diol (if extracted) elutes significantly later.

-

Note: Establish authentic racemic standards using the product from Part 1 before running the HKR product.

-

Specification Table

| Parameter | Specification | Method |

| Appearance | Colorless liquid | Visual |

| Purity (GC) | >98.0% | FID Area% |

| Enantiomeric Excess | >99.0% | Chiral GC |

| Water Content | <0.1% | Karl Fischer |

References

-

Jacobsen, E. N., et al. (1997).[3] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Science, 277(5328), 936–938.[4] [4]

-

Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307–1315.

-

Schreiner, P. R., et al. (2008). "Practical Asymmetric Synthesis of this compound." Organic Syntheses, 85, 15-25. (General procedure adaptation for terminal epoxides).

-

Faber, K. (2018). "Biotransformations in Organic Chemistry." Springer, Chapter 2 (Oxidation Reactions).

-

Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299.

Sources

- 1. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

A Technical Guide to the Synthetic Applications of 1,2-Epoxy-7-octene: A Bifunctional Building Block for Modern Organic Synthesis

Executive Summary

1,2-Epoxy-7-octene is a versatile bifunctional molecule that serves as a powerful intermediate in advanced organic synthesis and polymer science.[1][2] Its structure, featuring a strained epoxide ring and a terminal alkene, allows for a wide range of chemoselective transformations.[3] This guide provides an in-depth exploration of the reactivity of this compound, detailing its applications in nucleophilic ring-opening reactions, cycloadditions, and polymerization. We will examine the mechanistic principles behind these transformations, provide exemplary protocols, and discuss the strategic advantages of this synthon in the development of complex molecules, pharmaceuticals, and functional materials.

The Strategic Value of this compound: A Duality of Function

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its two primary functional groups: the oxirane (epoxide) ring and the terminal vinyl group. This duality allows for sequential or, in some cases, tandem reactions, providing a linear eight-carbon scaffold that can be elaborated at both ends.

-

The Epoxide: A three-membered heterocyclic ether, the epoxide is characterized by significant ring strain (~13 kcal/mol). This inherent strain is the driving force for ring-opening reactions, which proceed readily under both acidic and basic conditions with a variety of nucleophiles.[4]

-

The Terminal Alkene: The C7-C8 double bond behaves as a typical unactivated alkene, susceptible to a host of transformations including cycloadditions, metathesis, hydrogenation, and radical reactions.

This distinct reactivity profile enables chemists to selectively address one functional group while leaving the other intact for subsequent transformations, a crucial strategy in the synthesis of complex target molecules.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 2-(hex-5-en-1-yl)oxirane | [5] |

| CAS Number | 19600-63-6 | [5] |

| Molecular Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 64-65°C at 18 mmHg | [2] |

| Density | 0.85 g/cm³ | [2] |

| Appearance | Clear, colorless liquid | [5] |

| Solubility | Not miscible in water | [1] |

Chemoselective Transformations of the Epoxide Ring

The most common and synthetically valuable reactions of this compound involve the selective opening of the epoxide ring. These reactions are mechanistically classified as either base-catalyzed or acid-catalyzed, with the choice of conditions dictating the regioselectivity of nucleophilic attack.[6]

Mechanistic Overview: Acid vs. Base Catalysis

Under base-catalyzed conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide, with a strong preference for the less sterically hindered C1 position. This results in a highly regioselective formation of a C1-substituted, C2-hydroxyl product.[7]

In contrast, acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen, creating a much more reactive electrophile. The subsequent nucleophilic attack has significant SN1 character. While attack still predominantly occurs at the less substituted C1, the distribution of regioisomers can be more mixed compared to base-catalyzed methods. For epoxides with a tertiary carbon, attack at the more substituted carbon can even become the major pathway.[7]

Caption: General mechanisms for base-catalyzed (blue) vs. acid-catalyzed (red) epoxide ring-opening.

Protocol: Regioselective Synthesis of an Amino Alcohol

This protocol describes the base-catalyzed ring-opening of this compound with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates like β-blockers.[7] The choice of a basic, uncatalyzed reaction ensures high regioselectivity via an SN2 pathway.

Objective: To synthesize 1-(benzylamino)oct-7-en-2-ol.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification supplies (diethyl ether, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 39.6 mmol) in 40 mL of absolute ethanol.

-

Addition of Nucleophile: Add benzylamine (e.g., 5.1 g, 47.5 mmol) to the solution at room temperature with stirring.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(benzylamino)oct-7-en-2-ol.

Rationale: The use of excess amine drives the reaction to completion. Ethanol is a suitable polar protic solvent that facilitates the reaction without competing as a nucleophile under these non-acidic conditions. The aqueous workup removes excess benzylamine and any water-soluble byproducts.

Synthetic Utility of the Terminal Alkene

The terminal double bond of this compound provides a second, distinct site for chemical modification. Cycloaddition reactions are a particularly powerful class of transformations for this purpose, as they allow for the rapid construction of cyclic systems.[8]

[4+2] Cycloaddition: The Diels-Alder Reaction

The terminal alkene in this compound can act as a dienophile in a [4+2] cycloaddition reaction (the Diels-Alder reaction) with a suitable diene.[9] This reaction forms a six-membered ring, a common structural motif in natural products and pharmaceuticals. The reaction is concerted and stereospecific, making it highly valuable for controlling stereochemistry.[8]

Caption: A generalized workflow for performing a Diels-Alder cycloaddition reaction.

Applications in Polymer and Materials Science

The dual functionality of this compound makes it an excellent monomer for creating advanced polymers.[3] Both the epoxide and the alkene can be polymerized through different mechanisms, leading to materials with unique properties and the potential for post-polymerization modification.

A Versatile Monomer for Functional Polymers

-

Ring-Opening Polymerization (ROP): The epoxide can undergo anionic, cationic, or metal-mediated ROP to form a polyether backbone.[10][11] This leaves a pendant vinyl group at each repeating unit, which can be used for crosslinking or further functionalization.

-

Alkene Polymerization: The terminal double bond can be polymerized via free-radical or coordination polymerization (similar to 1-octene in the production of LLDPE).[12] This results in a polyolefin backbone with pendant epoxide groups. These epoxide groups are valuable reactive handles for grafting other polymer chains or attaching functional molecules.

This versatility allows this compound to be used as a reactive diluent in epoxy formulations, where it lowers viscosity while being fully incorporated into the final cured network, and as a modifier to enhance flexibility and impact resistance in coatings and adhesives.[3]

Comparative Overview of Polymerization Strategies

| Polymerization Type | Targeted Group | Typical Mechanism | Resulting Polymer Structure | Key Advantages |

| Ring-Opening | Epoxide | Anionic, Cationic, Metal-Mediated | Polyether with pendant vinyl groups | Creates a backbone with reactive sites for crosslinking or grafting. |

| Vinyl Addition | Alkene | Radical, Coordination | Polyolefin with pendant epoxide groups | Produces a stable carbon backbone with functional handles for modification. |

| Copolymerization | Both | Various | Complex architectures | Can be used to create graft copolymers and tune material properties. |

Summary and Future Outlook

This compound is a uniquely valuable building block in organic chemistry. Its two distinct, orthogonally reactive functional groups provide chemists with a powerful tool for the efficient construction of complex molecular architectures. The ability to perform selective ring-opening of the epoxide, engage the alkene in cycloadditions, or leverage either group for polymerization underscores its versatility. For researchers and professionals in drug development, natural product synthesis, and materials science, a thorough understanding of the reactivity of this compound opens the door to novel synthetic strategies and the creation of innovative, high-performance materials. Future research will likely focus on developing new catalytic methods for tandem reactions that engage both functional groups in a single, efficient operation, further expanding the synthetic potential of this remarkable molecule.

References

-

Schwartz, R. D., & Mathews, C. J. (1974). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Applied Microbiology, 28(1), 78-82. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Pascault, J.-P., & Williams, R. J. J. (Eds.). (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. [Link]

-

VUP, a.s. (n.d.). This compound. [Link]

-

Tu, Y.-Q., Zhang, F.-M., & Chen, Z.-M. (2021). Natural Product Synthesis Enabled by Domino Processes Incorporating a 1,2-Rearrangement Step. ACS Central Science, 7(4), 532–544. [Link]

-

ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review. [Link]

-

Whitham, G. H., & Wright, M. (1971). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Journal of the Chemical Society C: Organic, 886-890. [Link]

-

Wikipedia. (2024). Polyethylene. [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. [Link]

-

Royal Society of Chemistry. (2021). Catalytic transformation of epoxy resin into dicyclohexane. [Link]

-

Rzepa, H. S. (n.d.). Eleven Examples Of Cycloaddition/Elimination Reactions. [Link]

-

OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

-

Coates, G. W., & Moore, D. R. (2004). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 104(3), 1327–1358. [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 19600-63-6 [chemicalbook.com]

- 3. payload-test-three-green.vercel.app [payload-test-three-green.vercel.app]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polyethylene - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to High-Purity 1,2-Epoxy-7-octene for Advanced Research and Development

Abstract

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, yet often underestimated, determinant of experimental success. This is particularly true for bifunctional monomers like 1,2-Epoxy-7-octene, whose dual reactivity—a terminal epoxide and a pendant alkene—offers a versatile platform for the synthesis of advanced polymers, functionalized surfaces, and complex drug delivery systems. This technical guide provides an in-depth analysis of the commercial landscape for high-purity this compound, offering a framework for supplier evaluation, rigorous quality control methodologies, and field-proven protocols for its application. We will explore the causality behind experimental choices, from analytical method development to polymerization strategies, ensuring that every protocol described is a self-validating system for achieving reproducible, high-fidelity results.

Strategic Importance of this compound in Modern Synthesis

This compound is not merely a chemical intermediate; it is an enabling molecule for innovation across multiple scientific domains. Its unique structure, featuring both a strained oxirane ring and a readily accessible double bond, allows for orthogonal chemical modifications. The epoxide can undergo ring-opening polymerization to form a polyether backbone, while the vinyl group remains available for subsequent functionalization via thiol-ene reactions, hydroboration-oxidation, or other alkene chemistries.[1] This dual functionality is invaluable in:

-

Drug Development: Creating amphiphilic block copolymers for drug encapsulation, where the polyether block forms a hydrophilic corona and a functionalized hydrophobic block can be tailored for specific drug loading or targeting.

-

Biomaterials and Tissue Engineering: Modifying surfaces to enhance cell adhesion and proliferation. The epoxy group can be used to covalently bond the monomer to a substrate, leaving the vinyl group exposed for the attachment of bioactive peptides or growth factors.[2]

-

Advanced Coatings and Adhesives: Formulating high-performance polymers where the polyether backbone provides flexibility and the cross-linked alkene groups enhance durability and chemical resistance.[1]

Given these high-stakes applications, particularly in the pharmaceutical and biomedical fields, the purity of the starting monomer is paramount. Impurities can act as unwanted initiators or terminators in polymerization reactions, leading to uncontrolled molecular weights and broad polydispersity. In biomedical applications, residual catalysts or synthesis byproducts can leach out, posing significant toxicity risks.[3][4] Therefore, a robust supplier selection and incoming quality control process is the foundational first step of any research program utilizing this monomer.

Navigating the Commercial Supplier Landscape

The selection of a commercial supplier for high-purity this compound should be a systematic process, moving beyond simple cost and availability considerations. Our internal evaluations prioritize consistency, transparency in documentation, and technical support.

Key Commercial Suppliers

Several reputable chemical suppliers offer this compound, typically at purities of 97% or greater. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name/Number | Stated Purity | Available Quantities | Notes |

| Thermo Fisher Scientific | This compound, 97% (L07033) | ≥96.0% (GC) | 5 g, 25 g | Formerly an Alfa Aesar product, with extensive documentation available.[5][6] |

| VUP, a.s. | This compound | ≥ 98.0 % wt (typical) | Bulk quantities | Specializes in epoxides and offers detailed technical data sheets.[7] |

| Biosynth | This compound (FE34765) | High-quality for pharmaceutical testing | 250 g+ | Geared towards pharmaceutical and biotech clients, implying rigorous quality control.[8][9] |

| abcr Gute Chemie | This compound, 97% (AB172583) | 97% | Custom quantities | A reliable European supplier with clear specifications.[10] |

| Carl Roth | This compound (4275) | Not specified | 50 g | Provides certificates of analysis upon request.[4] |

A Logic-Driven Supplier Evaluation Workflow

As a Senior Application Scientist, my recommendation is to implement a multi-stage evaluation process for any critical reagent. The goal is to establish a trusted source that guarantees batch-to-batch consistency.

Caption: Supplier Qualification Workflow for Critical Monomers.

Self-Validating Quality Control: Protocols and Interpretation

A supplier's Certificate of Analysis is a starting point, not a substitute for rigorous in-house validation. For a bifunctional monomer like this compound, we must confirm not only the overall purity but also the absence of detrimental impurities that could compromise downstream applications.

Potential Impurities and Their Origin

The most common synthesis of this compound involves the selective mono-epoxidation of 1,7-octadiene, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[10][11] This process can lead to several key impurities:

-

Unreacted 1,7-octadiene: The starting material.

-

1,2,7,8-Diepoxyoctane: The product of over-oxidation.

-

Ring-opened species (diols): Formed by acid-catalyzed or water-initiated hydrolysis of the epoxide.

-

Solvent and Reagent Residues: Such as m-chlorobenzoic acid from m-CPBA.[12]

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the gold standard for separating volatile and semi-volatile compounds. The choice of a mid-polarity column (e.g., DB-5ms) provides excellent resolution between the nonpolar starting material (1,7-octadiene), the slightly more polar product (this compound), and the more polar di-epoxide and diol impurities. Mass spectrometry provides unequivocal identification based on fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity dichloromethane.

-

Instrumentation:

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Split mode (50:1), 250°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

-

-

Data Analysis:

-

Identify the main peak for this compound (expected retention time ~8-10 min). The molecular ion (m/z 126) may be weak; look for characteristic fragments.

-

Search for earlier eluting peaks corresponding to 1,7-octadiene.

-

Search for later eluting peaks corresponding to 1,2,7,8-diepoxyoctane and any diol impurities.

-

Calculate purity based on the area percent of the main peak relative to all integrated peaks.

-

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Causality: While GC-MS excels at purity assessment, NMR provides definitive structural confirmation. It verifies the presence and integrity of both the epoxide and vinyl functional groups and can quantify impurities if appropriate standards are used. The chemical shifts are highly sensitive to the local electronic environment.

Methodology:

-